molecular formula C15H16BrNO2 B1225120 5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide

Cat. No.: B1225120
M. Wt: 322.2 g/mol
InChI Key: WQWSRQOIGLOXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide is an organic compound that features a bromine atom, a furan ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the bromination of 2-furancarboxylic acid, followed by coupling with 1-(2,5-dimethylphenyl)ethylamine under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Hydrogen-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
  • 5-iodo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
  • 5-fluoro-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide

Uniqueness

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom influences the compound’s reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.2 g/mol

IUPAC Name

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H16BrNO2/c1-9-4-5-10(2)12(8-9)11(3)17-15(18)13-6-7-14(16)19-13/h4-8,11H,1-3H3,(H,17,18)

InChI Key

WQWSRQOIGLOXTM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(O2)Br

solubility

42.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.